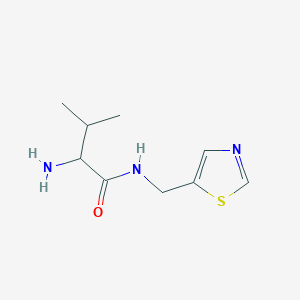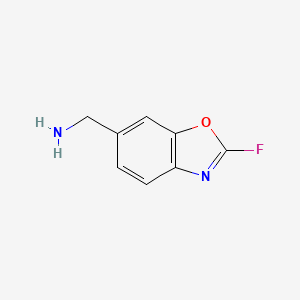![molecular formula C32H23BO2 B14795852 (4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)
(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a complex aromatic structure, which includes anthracene and biphenyl moieties. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 9-bromo-10-phenylanthracene.
Formation of Aryl Lithium Intermediate: The bromo compound is treated with a strong base, such as n-butyllithium, to form the corresponding aryl lithium intermediate.
Boronic Acid Formation: The aryl lithium intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by hydrolysis to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The aromatic rings can undergo reduction under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
科学的研究の応用
(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): It is used as a building block in the synthesis of blue-emitting materials for OLEDs.
Fluorescent Probes: The compound’s fluorescence properties make it useful in the development of fluorescent probes for biological imaging.
Photon Upconversion: It is employed in triplet-triplet annihilation upconversion systems to enhance the efficiency of light conversion processes.
作用機序
The mechanism of action of (4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid in its applications involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond . The compound’s fluorescence properties are attributed to the extended conjugation of the aromatic rings, which allows for efficient absorption and emission of light .
類似化合物との比較
Similar Compounds
4-Biphenylboronic Acid: Similar in structure but lacks the anthracene moiety.
(10-Phenylanthracen-9-yl)boronic Acid: Similar but does not have the biphenyl group.
9-Anthraceneboronic Acid: Contains the anthracene moiety but lacks the biphenyl and phenyl groups.
Uniqueness
(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid is unique due to its combination of anthracene and biphenyl moieties, which provide enhanced conjugation and unique photophysical properties. This makes it particularly valuable in applications requiring efficient light emission and absorption, such as OLEDs and fluorescent probes .
特性
分子式 |
C32H23BO2 |
|---|---|
分子量 |
450.3 g/mol |
IUPAC名 |
[4-[10-(4-phenylphenyl)anthracen-9-yl]phenyl]boronic acid |
InChI |
InChI=1S/C32H23BO2/c34-33(35)26-20-18-25(19-21-26)32-29-12-6-4-10-27(29)31(28-11-5-7-13-30(28)32)24-16-14-23(15-17-24)22-8-2-1-3-9-22/h1-21,34-35H |
InChIキー |
GMWSACCOIUBXDM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC=CC=C6)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one](/img/structure/B14795778.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrate](/img/structure/B14795782.png)

![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)
![7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)

![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)



